2,5-Dichloro-3-fluorobenzodifluoride chemical structure and properties
2,5-Dichloro-3-fluorobenzodifluoride chemical structure and properties
A Note on Nomenclature: The topic of this guide is 2,5-Dichloro-α,α,α-trifluorotoluene, also known as 2,5-Dichlorobenzotrifluoride (CAS No. 320-50-3). It is presumed that the query "2,5-Dichloro-3-fluorobenzodifluoride" was a slight misnomer, as "benzotrifluoride" is the standard chemical nomenclature for a benzene ring substituted with a trifluoromethyl (-CF3) group, a structure highly pertinent to medicinal and materials chemistry. This guide will focus on the accurately identified and widely documented compound, 2,5-Dichlorobenzotrifluoride.
Introduction
2,5-Dichloro-α,α,α-trifluorotoluene is a halogenated aromatic compound of significant interest to the chemical, pharmaceutical, and agrochemical industries. The strategic placement of two chlorine atoms and a trifluoromethyl group on the benzene ring imparts a unique combination of lipophilicity, metabolic stability, and electronic properties. These characteristics make it a valuable intermediate and building block for the synthesis of complex, high-value molecules. The trifluoromethyl group, in particular, is a well-established pharmacophore that can enhance the efficacy, pharmacokinetics, and binding affinity of drug candidates.[1][2][3][4] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and applications, with a focus on providing practical insights for researchers and development professionals.
Chemical Structure and Identification
The molecular structure of 2,5-Dichloro-α,α,α-trifluorotoluene consists of a benzene ring substituted at positions 2 and 5 with chlorine atoms and at position 1 with a trifluoromethyl group.
Caption: Chemical structure of 2,5-Dichloro-α,α,α-trifluorotoluene.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 320-50-3 | [5][6][7] |
| IUPAC Name | 1,4-dichloro-2-(trifluoromethyl)benzene | [5][7] |
| Synonyms | 2,5-Dichloro-α,α,α-trifluorotoluene, 2,5-Dichlorobenzotrifluoride | [5] |
| Molecular Formula | C7H3Cl2F3 | [5][6][7][8] |
| Molecular Weight | 215.00 g/mol | [5][6][8] |
| InChI Key | DYBYUWVMLBBEMA-UHFFFAOYSA-N | [5][6][7] |
| SMILES | FC(F)(F)c1cc(Cl)ccc1Cl | [7] |
Physicochemical Properties
The physical and chemical properties of 2,5-Dichloro-α,α,α-trifluorotoluene are crucial for its handling, storage, and application in synthesis. It is a colorless liquid at room temperature with a high density and a characteristic odor.
Table 2: Physicochemical Data
| Property | Value | Unit | Source |
| Appearance | Clear, colorless liquid | [7] | |
| Form | Liquid | ||
| Density | 1.483 | g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.483 | ||
| Flash Point | 76 °C (168.8 °F) - closed cup | °C (°F) | |
| Octanol/Water Partition Coefficient (logPoct/wat) | 4.012 (Crippen Calculated) | [8] | |
| Water Solubility (log10WS) | -3.95 (Crippen Calculated) | mol/L | [8] |
The high LogP value indicates significant lipophilicity, suggesting good solubility in organic solvents and poor solubility in water.[8] This property is often desirable in drug candidates to facilitate passage through biological membranes.
Synthesis and Manufacturing
The synthesis of substituted benzotrifluorides often involves multi-step processes, including chlorination and fluorination reactions. While specific proprietary manufacturing processes may vary, general synthetic strategies can be inferred from the chemical literature and patents. A common approach involves the chlorination of a suitable toluene or benzotrifluoride precursor, followed by fluorination.
For instance, a general method for preparing benzotrifluorides involves the fluorination of corresponding trichloromethyl compounds with hydrogen fluoride.[9] The synthesis of the chlorinated precursor can be achieved through various chlorination methods, such as direct chlorination of a substituted toluene in the presence of a catalyst like ferric chloride.[9] Another patented method describes the preparation of chlorobenzotrifluorides by treating a nitrobenzotrifluoride with molecular chlorine in the presence of a metal salt and a sulfur compound catalyst.[10]
A plausible synthetic workflow for 2,5-Dichloro-α,α,α-trifluorotoluene is outlined below.
Caption: Plausible synthetic workflow for 2,5-Dichloro-α,α,α-trifluorotoluene.
Reactivity and Chemical Behavior
The reactivity of 2,5-Dichloro-α,α,α-trifluorotoluene is governed by the interplay of its three electron-withdrawing substituents. The trifluoromethyl group and the two chlorine atoms deactivate the benzene ring towards electrophilic aromatic substitution. Any such reactions would be directed to the positions ortho and para to the trifluoromethyl group (positions 3, 4, and 6). However, the deactivating effect is strong, often requiring harsh reaction conditions.
The chlorine atoms on the ring can participate in nucleophilic aromatic substitution reactions, particularly if activated by an ortho or para electron-withdrawing group. They can also be subject to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are powerful tools for C-C and C-N bond formation, making this compound a versatile building block in organic synthesis.
Applications in Research and Drug Development
The primary value of 2,5-Dichloro-α,α,α-trifluorotoluene lies in its role as a chemical intermediate. The trifluoromethyl group is a key structural motif in many pharmaceuticals and agrochemicals due to its ability to improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets.[1][4][11]
While specific drugs synthesized directly from this starting material are not extensively documented in the public domain, its structure is representative of the types of fluorinated building blocks used in drug discovery.[2][3] For example, fluorinated and chlorinated nicotinic acid derivatives are precursors in the synthesis of complex drugs like Sotorasib, an anticancer agent.[2][4] The presence of multiple halogen atoms provides synthetic handles for further elaboration into more complex molecular architectures.
One documented application is its use as an internal standard in the quantitative analysis of hexafluoropropylene/vinylidene fluoride copolymers by continuous-wave NMR spectroscopy.
Spectroscopic Data Analysis
Spectroscopic analysis is essential for the identification and quality control of 2,5-Dichloro-α,α,α-trifluorotoluene.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching vibrations for the aromatic ring, C-C stretching within the ring, and strong absorptions corresponding to the C-F bonds of the trifluoromethyl group. The C-Cl stretching vibrations would also be present. The National Institute of Standards and Technology (NIST) provides a reference gas-phase IR spectrum for this compound.[5]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) at m/z 214, corresponding to the molecular weight of the compound with the most abundant isotopes of chlorine (³⁵Cl). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms, with M+2 and M+4 peaks of specific relative intensities. Fragmentation would likely involve the loss of chlorine and fluorine atoms. NIST maintains a reference mass spectrum for this compound.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be relatively simple, showing signals for the three aromatic protons. The chemical shifts and coupling patterns would be influenced by the surrounding chloro and trifluoromethyl groups.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the seven carbon atoms, with the carbon of the CF₃ group being significantly split by the three fluorine atoms (a quartet).
-
¹⁹F NMR: The fluorine NMR spectrum would exhibit a singlet for the three equivalent fluorine atoms of the CF₃ group.
-
Safety and Handling
2,5-Dichloro-α,α,α-trifluorotoluene is a hazardous chemical and must be handled with appropriate safety precautions.
Table 3: Hazard Information
| Hazard Category | Description | Source |
| GHS Pictograms | GHS05 (Corrosion) | |
| Signal Word | Danger | |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12] |
| Storage Class | 8A: Combustible corrosive hazardous materials. |
Handling and Storage:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[12]
-
Avoid contact with skin, eyes, and clothing.[12]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[12]
-
Incompatible with strong oxidizing agents and strong bases.[12]
First Aid Measures:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]
Conclusion
2,5-Dichloro-α,α,α-trifluorotoluene is a key chemical intermediate with a unique substitution pattern that makes it valuable for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors. Its physicochemical properties, driven by the presence of chlorine and trifluoromethyl groups, offer advantages in modulating the characteristics of target molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective use in research and development. As the demand for novel, high-performance chemicals continues to grow, the importance of such versatile building blocks is set to increase.
References
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Cheméo. (n.d.). Chemical Properties of 2,5-Dichlorobenzotrifluoride (CAS 320-50-3). Retrieved from [Link]
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NIST. (n.d.). 2,5-Dichlorobenzotrifluoride. NIST Chemistry WebBook. Retrieved from [Link]
- Finger, G. C., & Kruse, C. W. (1956). Aromatic fluorine compounds. I. The synthesis of 2,5- and 3,5-difluorobenzotrifluorides. Journal of the American Chemical Society, 78(11), 2590–2592.
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NIST. (n.d.). 2,5-Dichlorobenzotrifluoride. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 2,5-dichlorobenzotrifluoride. Retrieved from [Link]
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- Rizzo, C., Amata, S., Pibiri, I., Pace, A., Buscemi, S., & Palumbo Piccionello, A. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(9), 3745.
- Rizzo, C., Amata, S., Pibiri, I., Pace, A., Buscemi, S., & Palumbo Piccionello, A. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(9), 3745.
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